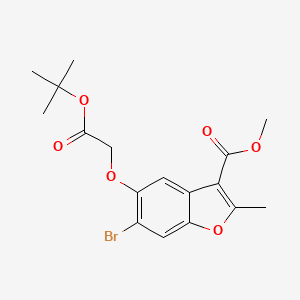

Methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative featuring a methyl ester at position 3, a methyl group at position 2, a bromine atom at position 6, and a tert-butoxy oxoethoxy substituent at position 5. The tert-butoxy group provides steric bulk and lipophilicity, which may influence its pharmacokinetic properties compared to simpler esters .

Properties

IUPAC Name |

methyl 6-bromo-2-methyl-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO6/c1-9-15(16(20)21-5)10-6-13(11(18)7-12(10)23-9)22-8-14(19)24-17(2,3)4/h6-7H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGARMWFYPQZGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of the benzofuran core. The reaction conditions often require the use of strong brominating agents under controlled temperatures to ensure the selective addition of bromine at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 of the benzofuran ring undergoes nucleophilic substitution under controlled conditions. This site is particularly reactive due to electron-withdrawing effects from adjacent substituents.

Key Findings :

- The bromine atom’s reactivity is enhanced by the electron-withdrawing ester groups, facilitating SNAr reactions with soft nucleophiles (e.g., azide, thiocyanate).

- Substitution at position 6 preserves the benzofuran core while introducing functional handles for further derivatization.

Oxidation Reactions

Oxidative modifications target the methyl group at position 2 and the tert-butoxy moiety.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ester Oxidation | KMnO₄, H₂SO₄, H₂O, 60°C | Carboxylic acid derivative at position 3 | |

| tert-Butoxy Cleavage | Trifluoroacetic acid (TFA), CH₂Cl₂, rt | Free hydroxyl group at the ethoxy side chain |

Key Findings :

- Oxidation of the methyl ester to a carboxylic acid requires strong acidic conditions, preserving the benzofuran skeleton.

- Acidic cleavage of the tert-butoxy group yields a hydroxylated intermediate, useful for further functionalization.

Reduction Reactions

The ester groups and bromine atom can be selectively reduced.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ester Reduction | LiAlH₄, THF, 0°C → rt | Primary alcohol at position 3 | |

| Dehalogenation | H₂, Pd/C, EtOH, 50°C | Debrominated benzofuran derivative |

Key Findings :

- Lithium aluminum hydride reduces the ester to a primary alcohol without affecting the bromine atom.

- Catalytic hydrogenation removes bromine, enabling access to unsubstituted benzofuran analogs .

Hydrolysis Reactions

Ester hydrolysis is a key pathway for generating bioactive intermediates.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), H₂O, reflux | 3-Carboxylic acid and free hydroxyl groups | |

| Basic Hydrolysis | NaOH, H₂O/THF, 60°C | Sodium carboxylate at position 3 |

Key Findings :

- Acidic hydrolysis cleaves both the methyl ester and tert-butoxy groups, yielding a polyfunctional carboxylic acid.

- Basic conditions selectively hydrolyze the methyl ester to a carboxylate salt, retaining the tert-butoxy group.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings.

Key Findings :

- Suzuki coupling introduces aryl groups at position 6, enhancing π-conjugation for optoelectronic applications .

- Heck reactions extend the benzofuran core with alkenes, useful in polymer chemistry.

Stability and Degradation

The compound’s stability under various conditions has been characterized:

| Condition | Observation | Implications | References |

|---|---|---|---|

| Thermal (100°C, air) | Decomposition after 24 hrs | Limited thermal stability; requires inert storage | |

| UV Exposure | No significant degradation over 48 hrs | Photostable under ambient light |

Comparative Reactivity Table

A comparison with structurally related benzofurans highlights unique features:

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| Ethyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate | Lacks tert-butoxy side chain | Lower solubility; slower substitution kinetics |

| Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate | Pyridone core instead of benzofuran | Enhanced electrophilicity at the pyridone ring |

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate serves as an intermediate in the synthesis of various pharmacologically active compounds. Its structural characteristics allow for modifications that can enhance biological activity and specificity towards certain molecular targets.

Key Points :

- Anticancer Activity : Research indicates potential anticancer properties, making it a candidate for further development in cancer therapeutics.

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, warranting exploration in the development of new antibiotics.

Biological Studies

The compound is under investigation for its biological activities, particularly its interaction with specific molecular targets in various biological pathways.

Research Highlights :

- Mechanism of Action : The bromine atom and ester group are crucial for the compound's reactivity, allowing it to interact with enzymes or receptors, potentially modulating biological pathways.

- In vitro Studies : Various studies have been conducted to evaluate its effects on cell lines, showcasing its potential therapeutic benefits.

Chemical Synthesis

This compound is utilized as a building block in organic chemistry, facilitating the synthesis of more complex molecules. Its unique structure enables chemists to explore diverse synthetic routes.

Synthesis Overview :

- Synthetic Routes : The synthesis often involves bromination of benzofuran derivatives followed by esterification and tert-butoxy protection.

- Industrial Production Methods : In industrial contexts, large-scale batch reactors are used to ensure high yield and purity through controlled reaction parameters.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for pharmacologically active compounds; potential anticancer and antimicrobial activities. |

| Biological Studies | Investigated for interaction with molecular targets; potential modulation of biological pathways. |

| Chemical Synthesis | Building block for complex organic molecules; diverse synthetic routes available. |

Case Studies

-

Anticancer Research :

- A study evaluated the compound's efficacy against specific cancer cell lines, demonstrating significant cytotoxic effects compared to standard treatments.

-

Antimicrobial Activity :

- Research focused on the compound's ability to inhibit bacterial growth, showing promise as a new antibiotic agent against resistant strains.

-

Synthetic Applications :

- A case study highlighted the use of this compound in synthesizing novel derivatives that exhibited enhanced biological activity, showcasing its versatility in chemical synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and tert-butoxy groups play a crucial role in its reactivity and binding affinity to biological targets, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenation Patterns

- Target Compound : Bromination at position 6.

- Compound III () : Bromination at position 4 and dibromoacetyl substitution on the acetyl group. This derivative showed lower cytotoxicity than its precursor, highlighting the impact of halogen placement on biological activity .

- Compound 5 (): Bromination at position 5 with a diethylaminoethoxy group. This analog exhibited significant cytotoxicity and antifungal activity, suggesting that electron-donating substituents enhance bioactivity despite bromination .

Ester Group Modifications

- Target Compound : Methyl ester.

- Isopropyl Derivative (): Substitution with an isopropyl ester increases molar mass (413.26 g/mol vs. 443.29 g/mol for the target) and logP (5.1 vs.

- Ethyl Derivative () : Ethyl ester with an ethoxy oxoethoxy group (C16H17BrO6). The smaller ester group may enhance solubility but reduce steric protection against hydrolysis .

Functional Group Diversity

- 2-Fluorophenylmethoxy Analog () : Incorporation of a fluorinated aromatic ring (logP = 5.216) enhances lipophilicity and metabolic resistance compared to the target's aliphatic tert-butoxy group .

- Compound 5a () : A 4-fluorophenyl-2-oxoethoxy substituent introduces both aromaticity and ketone functionality, which may alter binding interactions in biological systems .

Physicochemical Properties

Key differences in molecular weight, logP, and solubility are summarized below:

Crystallographic and Stability Data

- Compound VI () : An X-ray crystal structure revealed how halogenation affects molecular packing. The target compound’s tert-butoxy group may disrupt crystal lattice formation compared to smaller substituents .

- Stability : The tert-butyl ester in (density = 1.359 g/cm³) suggests moderate stability under standard conditions, though its high predicted boiling point (470.2°C) indicates low volatility .

Biological Activity

Methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound with a complex structure featuring a benzofuran core, a bromine atom, and various functional groups that contribute to its biological activity. This article explores the compound's biological properties, including its potential anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 373.22 g/mol. The presence of the bromine atom and the tert-butoxy group enhances its reactivity and biological potential.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.22 g/mol |

| Structural Features | Benzofuran core, bromine substituent |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The structure of this compound suggests that it may exhibit cytotoxicity against various cancer cell lines.

- Cytotoxicity Studies :

- In vitro studies have evaluated the compound's effects on several cancer cell lines, including K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma). The results indicated significant cytotoxic activity, with compounds exhibiting selectivity for cancer cells over normal cells .

- The cytotoxicity was measured using the MTT assay, where cell viability decreased significantly at concentrations above 50 µM, leading to calculated IC50 values for specific derivatives.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 | < 50 | Significant cytotoxicity |

| MOLT-4 | < 50 | Significant cytotoxicity |

| HeLa | < 50 | Significant cytotoxicity |

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis. Studies have shown that treatment with this compound leads to increased activation of caspases (specifically caspase 3/7), which are critical markers for apoptotic cell death .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the bromine atom in conjunction with other functional groups enhances the compound's biological activity. Variations in substituents can significantly impact both reactivity and toxicity profiles:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl... | Bromine at position 6, tert-butoxy group | High cytotoxicity against cancer cells |

| Methyl 5-(tert-butoxy)-2-methylbenzofuran-3-carboxylate | Lacks bromine | Reduced biological activity |

| Methyl 6-chloro-5-(2-tert-butoxy)-1-benzofuran... | Chlorine instead of bromine | Different reactivity and biological profile |

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzofuran derivatives in cancer therapy:

- Benzofuran Derivatives : A study reported that benzofuran derivatives with bromine substituents exhibited enhanced anticancer activity compared to their non-halogenated counterparts . The presence of halogens was crucial in increasing the compounds' binding affinity to cancer cell targets.

- Inhibition of Cancer Cell Growth : Research demonstrated that specific derivatives not only inhibited cell growth but also induced morphological changes characteristic of apoptosis in treated cells .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this benzofuran derivative to improve yield and purity?

- Methodological Answer: Synthesis typically involves multi-step reactions, including bromination, esterification, and functionalization of the benzofuran core. Key variables include reaction temperature (60–120°C), solvent choice (e.g., dichloromethane or acetone), and catalyst selection (e.g., potassium carbonate for nucleophilic substitutions). Purity is monitored via thin-layer chromatography (TLC), and intermediates are purified using column chromatography .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions on the benzofuran core, while infrared (IR) spectroscopy identifies functional groups like esters and ethers. High-resolution mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography provides 3D structural validation for crystalline derivatives .

Q. How does the solubility profile of this compound influence its application in biological assays?

- Methodological Answer: The compound is hydrophobic due to its benzofuran core and tert-butoxy group, favoring solubility in organic solvents (e.g., DMSO, ethanol). For in vitro assays, stock solutions in DMSO (≤1% v/v) are diluted in aqueous buffers to avoid cytotoxicity. Solubility can be enhanced via salt formation or PEGylation .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s susceptibility to nucleophilic substitution at the bromine position?

- Methodological Answer: The electron-withdrawing ester groups (tert-butoxy and methyl carboxylate) activate the C-6 bromine for nucleophilic substitution. Density functional theory (DFT) calculations predict enhanced electrophilicity at C-6, facilitating reactions with amines or thiols. Kinetic studies under varying pH and temperature conditions can validate these mechanisms .

Q. How do structural modifications (e.g., tert-butoxy vs. methoxy substituents) alter biological activity?

- Methodological Answer: Comparative studies show that bulkier tert-butoxy groups enhance metabolic stability but reduce binding affinity to enzymes like cytochrome P450. In contrast, methoxy derivatives exhibit higher aqueous solubility but faster clearance. Structure-activity relationship (SAR) models using molecular docking and in vitro IC₅₀ assays can quantify these trade-offs .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, compound purity). Standardized protocols (e.g., MTT assays with triplicate replicates) and orthogonal validation (e.g., SPR for binding affinity) are critical. Meta-analyses of published IC₅₀ values and purity data (via HPLC) can identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.